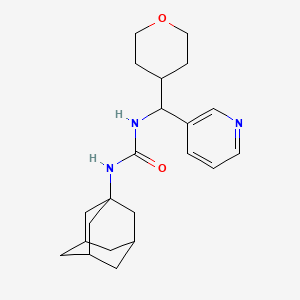

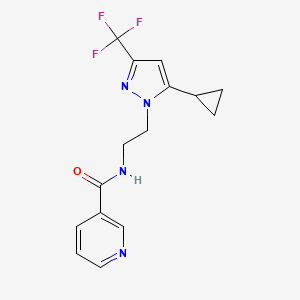

![molecular formula C9H8N2O3 B2403172 Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate CAS No. 1824438-79-0](/img/structure/B2403172.png)

Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific reaction involving “methyl(3-oxo-piperazine-2-ylidene) acetate” with N-aryl maleimides in boiling methanol and acetic acid has been reported .

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate, related to the structural analogs of piracetam, has demonstrated significant interest as a potential agent for facilitating memory processes and attenuating cognitive function impairments associated with various conditions. Research indicates a direct relationship between the stereochemistry of such compounds and their biological properties. The exploration of enantiomerically pure stereoisomers has highlighted the pharmacological advantages of selecting the most effective stereoisomer, justifying the necessity for drug substance purification from less active ones (Veinberg et al., 2015).

Synthesis and Applications in Organic Chemistry

The compound is part of a significant class of nitrogen-containing heterocyclic compounds, 1,4-dihydropyridines (DHPs), noted for their presence in biological applications and as a main skeleton in many drugs. The recent methodologies for the synthesis of 1,4-DHPs, primarily through Hantzsch Condensation reaction, underline the potential for these compounds to serve as precursors for more biologically active compounds by comparing their structure-activity relationships (SARs) (Sohal, 2021).

Role in Chemical Modification and Biopolymer Synthesis

The compound is related to the chemical modification of xylan, a path to new biopolymer ethers and esters with specific properties. The modification process, involving reactions with various agents, leads to novel xylan esters and ethers with potential applications in drug delivery and other fields. Advanced analytical techniques such as NMR spectroscopy and HPLC have been employed to describe structure-property relationships of these derivatives (Petzold-Welcke et al., 2014).

Implications in Biomedical Research

This compound, due to its structural characteristics, has implications in biomedical research, particularly in relation to the development of compounds with therapeutic potential. The peculiar structural feature of certain related heterocyclic rings facilitates effective binding with different enzymes and receptors in biological systems, eliciting a range of bioactivities and contributing to the development of compounds with high therapeutic potency in areas such as anticancer, antibacterial, and antiviral treatments (Verma et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Compounds with similar pyrrolopyrazine scaffold have been shown to impact a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Properties

IUPAC Name |

methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)7-6-4-11-8(12)5(6)2-3-10-7/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBTWCDKNGOGMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

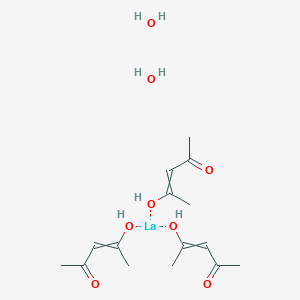

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2403092.png)

![Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2403095.png)

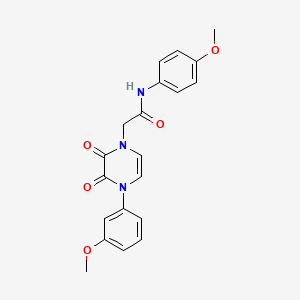

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2403097.png)

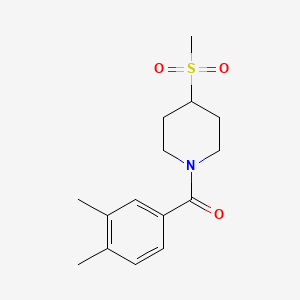

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide](/img/structure/B2403098.png)

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)

![3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2403111.png)

![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)